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Abstract

The interaction between the protein menin and the mixed-lineage leukemia (MLL) protein is a
critical dependency in a significant subset of acute leukemias. Chromosomal translocations
involving the MLL gene (also known as KMT2A) result in the formation of oncogenic MLL fusion
proteins that drive leukemogenesis. These fusion proteins require interaction with menin to
exert their full oncogenic potential, primarily through the aberrant upregulation of downstream
target genes such as HOXA9 and MEIS1. This dependency presents a compelling therapeutic
target. This technical guide provides an in-depth overview of the menin-MLL interaction, its role
in leukemogenesis, quantitative data on binding affinities and inhibitor potencies, detailed
experimental protocols for studying this interaction, and visualizations of the key signaling
pathways and experimental workflows.

The Menin-MLL Axis in Leukemia

Menin, a product of the MEN1 tumor suppressor gene, paradoxically functions as an essential
oncogenic cofactor in the context of MLL-rearranged leukemias.[1] Chromosomal
translocations fuse the N-terminal portion of MLL with one of over 60 different partner genes,
creating chimeric MLL fusion proteins.[2][3] This N-terminal region of MLL, which is retained in
all fusion proteins, contains the menin-binding motif.[4]
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The interaction between menin and the MLL fusion protein is crucial for tethering the fusion
protein to chromatin at specific gene loci.[5][6] This recruitment leads to the aberrant activation
of a transcriptional program that blocks hematopoietic differentiation and promotes uncontrolled
cell proliferation, the hallmarks of acute leukemia.[7][8] Key downstream targets of the menin-
MLL complex are the HOXA9 and MEIS1 genes, which are themselves potent drivers of
leukemogenesis.[9][10][11] Disruption of the menin-MLL interaction has been shown to reverse
this oncogenic program, leading to downregulation of HOXA9 and MEIS1, cell differentiation,
and apoptosis in MLL-rearranged leukemia cells.[1][12] This makes the menin-MLL protein-
protein interaction a highly attractive target for therapeutic intervention.[2][9]

Quantitative Data
Menin-MLL Binding Affinities

The interaction between menin and the N-terminus of MLL is a high-affinity interaction. The N-
terminal region of MLL contains two menin-binding motifs, MBM1 and MBM2.[4][13]

Interacting Dissociation
Method Reference
Partners Constant (Kd)
) Isothermal Titration
Menin and MLL (4-43) ) 6.8 nM [7]
Calorimetry (ITC)
Menin and MLL (1- Isothermal Titration
_ 0.5-2.6 nM [13]
160) Calorimetry (ITC)
Menin and MLL MBM1  Fluorescence
o 56 nM [4]
(4-15) Polarization
Menin and MLL MBM2  Fluorescence
1uM [4]

(24-40) Polarization

Potency of Small Molecule Inhibitors

A number of small molecule inhibitors targeting the menin-MLL interaction have been
developed and have shown potent anti-leukemic activity in preclinical models.
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Inhibitor Assay Cell Line IC50 / GI50 Reference
Fluorescence
MI-2 o - 446 nM [14]
Polarization
Fluorescence
MI-3 o - 648 nM [14]
Polarization
Cell Viability
MI-463 MLL-AF9 BMCs 0.23 uM [15]
(MTT)
Cell Viability
MI-503 MLL-AF9 BMCs 0.22 uM [15]
(MTT)
Fluorescence
MIV-6R o - 56 nM [2]
Polarization
M-808 Cell Viability MOLM-13 1nM [14]
M-808 Cell Viability MV-4-11 4 nM [14]
M-1121 Cell Viability MOLM-13 51.5 nM [14]
M-1121 Cell Viability MV-4-11 10.3 nM [14]
Fluorescence
MI-3454 o - 0.51 nM [14]
Polarization
o MLL-rearranged
MI-3454 Cell Viability 7-27nM [14]
cells
VTP50469 Cell Viability MOLM-13 Very Sensitive [16]
VTP50469 Cell Viability MV4;11 Very Sensitive [16]
VTP50469 Cell Viability THP1 Resistant [16]

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Menin-MLL

Interaction
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This protocol is designed to verify the interaction between menin and an MLL fusion protein

(e.g., MLL-AF9) in a cellular context.

Materials:

HEK?293T cells transfected with a Flag-tagged MLL-AF9 expression vector.
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Anti-Flag antibody.

Anti-menin antibody.

Protein A/G magnetic beads.

Wash buffer (e.g., PBS with 0.1% Tween-20).

Elution buffer (e.g., glycine-HCI, pH 2.5 or SDS-PAGE sample buffer).

SDS-PAGE and Western blotting reagents.

Procedure:

Cell Lysis:

1. Harvest transfected HEK293T cells and wash with ice-cold PBS.

2. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
3. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

4. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
Immunoprecipitation:

1. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a
rotator.

2. Remove the beads using a magnetic stand.
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3. Incubate the pre-cleared lysate with an anti-Flag antibody (for MLL-AF9) or a control IgG
overnight at 4°C on a rotator.

4. Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator to
capture the antibody-protein complexes.

e Washing and Elution:
1. Pellet the beads using a magnetic stand and discard the supernatant.
2. Wash the beads three times with ice-cold wash buffer.

3. Elute the protein complexes from the beads by adding elution buffer. Alternatively,
resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

e Western Blot Analysis:
1. Separate the eluted proteins by SDS-PAGE.
2. Transfer the proteins to a PVDF membrane.

3. Probe the membrane with an anti-menin antibody to detect the co-immunoprecipitated

menin.

4. Probe a separate membrane (or strip and re-probe) with an anti-Flag antibody to confirm
the immunoprecipitation of MLL-AF9.

Chromatin Immunoprecipitation (ChiP) for MLL Fusion
Protein Targets

This protocol is used to determine if an MLL fusion protein is bound to the promoter region of a
target gene like HOXAO9.

Materials:
e MLL-rearranged leukemia cells (e.g., MOLM-13).

» Formaldehyde (for cross-linking).
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e Glycine (to quench cross-linking).

e ChIP lysis buffer.

» Sonicator.

e Antibody against the N-terminus of MLL.

o Protein A/G magnetic beads.

e ChIP wash buffers (low salt, high salt, LiCl).
o Elution buffer and proteinase K.

o Phenol:.chloroform for DNA purification.

e Primers for qPCR targeting the HOXA9 promaoter.
Procedure:

e Cross-linking and Cell Lysis:

1. Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and
incubating for 10 minutes at room temperature.

2. Quench the reaction with glycine.

3. Harvest and wash the cells.

4. Lyse the cells in ChIP lysis buffer.
e Chromatin Shearing:

1. Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
e Immunoprecipitation:

1. Incubate the sheared chromatin with an anti-MLL antibody or control IgG overnight at 4°C.
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2. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

Washing and Elution:

1. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
2. Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

1. Reverse the cross-links by incubating at 65°C overnight with NaCl.

2. Treat with RNase A and proteinase K.

3. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
gPCR Analysis:

1. Perform quantitative PCR using primers specific for the promoter region of HOXA9 and a
control region.

2. Analyze the data to determine the enrichment of the HOXA9 promoter in the MLL
immunoprecipitated sample compared to the control 1gG.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and
MEIS1 Expression

This protocol measures the mRNA expression levels of HOXA9 and MEIS1 in leukemia cells

following treatment with a menin-MLL inhibitor.

Materials:

MLL-rearranged leukemia cells treated with a menin-MLL inhibitor or DMSO control.

RNA extraction kit.

cDNA synthesis Kkit.

SYBR Green or TagMan-based gPCR master mix.
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e Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
e PCR instrument.
Procedure:
o RNA Extraction and cDNA Synthesis:
1. Extract total RNA from the treated and control cells.
2. Synthesize cDNA from the RNA using a reverse transcriptase.
e (PCR Reaction:

1. Set up qPCR reactions containing cDNA, gPCR master mix, and primers for the target
genes and the housekeeping gene.

2. Run the reactions in a gPCR instrument.
o Data Analysis:
1. Determine the cycle threshold (Ct) values for each gene.

2. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene
(ACY).

3. Calculate the fold change in gene expression in the inhibitor-treated samples relative to
the control samples using the 2-AACt method.[11]

Visualizations
Signaling Pathway of Menin-MLL in Leukemogenesis
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Menin-MLL Signaling in Leukemogenesis
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Caption: Signaling pathway of menin-MLL interaction driving leukemogenesis.
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Experimental Workflow for Co-Immunoprecipitation
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Caption: Experimental workflow for Co-IP of the menin-MLL complex.

Therapeutic Intervention with a Menin-MLL Inhibitor

Therapeutic Intervention with a Menin-MLL Inhibitor
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Caption: Mechanism of action of menin-MLL inhibitors in leukemia cells.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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